molecular formula C19H19N3O3 B2413458 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898428-63-2

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2413458
CAS No.: 898428-63-2
M. Wt: 337.379
InChI Key: HQTXOXNNDUVOBK-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Properties

IUPAC Name

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-12-18(23)21-14-7-6-8-15(11-14)22-13(2)20-17-10-5-4-9-16(17)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTXOXNNDUVOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid, followed by ethoxylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Quinazoline derivatives, including 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide, have been studied for their anticancer properties. Research indicates that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells through mechanisms involving the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties
The compound has exhibited antimicrobial activity against both bacterial and fungal strains. Studies have demonstrated that certain quinazoline derivatives possess significant inhibitory effects on pathogenic microorganisms, making them potential candidates for developing new antibiotics or antifungal agents . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The compound's synthesis has been optimized to improve yield and purity, which are critical for subsequent biological evaluations .

Chemical Characteristics
The molecular formula of this compound is C20H22N2O2C_{20}H_{22}N_2O_2, with a molecular weight of approximately 338.4 g/mol. Its structure includes an ethoxy group and a quinazoline moiety, contributing to its unique reactivity and biological activity.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range .
Study BAntimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective concentrations were determined through disc diffusion methods.
Study CSynthesis OptimizationImproved synthetic routes resulted in higher yields (up to 90%) and reduced reaction times, facilitating further biological testing .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    3-aminophenylacetic acid: Another precursor used in the synthesis.

    Quinazolinone derivatives: A broad class of compounds with similar structures and biological activities.

Uniqueness

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ethoxy group and the quinazolinone core contribute to its potential as a versatile compound in medicinal chemistry.

Biological Activity

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C19H19N3O3C_{19}H_{19}N_{3}O_{3}. Its structure features a quinazolinone core, which is pivotal in mediating its biological effects.

PropertyValue
Molecular FormulaC19H19N3O3C_{19}H_{19}N_{3}O_{3}
Molecular Weight337.37 g/mol
IUPAC NameThis compound
CAS Number898428-63-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid, followed by ethoxylation. Common solvents used in this process include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under reflux conditions to ensure complete conversion of reactants.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .

In a study evaluating the cytotoxicity of related compounds on B16F10 melanoma cells, it was found that certain derivatives displayed minimal cytotoxic effects at lower concentrations while maintaining potent inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders as well as melanoma .

Anti-inflammatory Properties

Quinazolinone derivatives are also noted for their anti-inflammatory properties. The structural components of this compound suggest interactions with enzymes and receptors involved in inflammatory processes. Preliminary studies indicate that these compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with findings suggesting efficacy against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of related quinazolinone derivatives on various cancer cell lines. The results indicated IC50 values ranging from 10 to 30 μM, demonstrating significant potency against cancer cells while sparing normal cells .
  • Anti-inflammatory Mechanism
    • Research focusing on the anti-inflammatory effects revealed that derivatives could inhibit NF-kB activation, leading to reduced expression of inflammatory markers like TNF-alpha and IL-6 in vitro.
  • Antimicrobial Efficacy
    • A comparative analysis showed that some quinazolinone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Gram-positive bacteria, indicating strong antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzamides under acidic or basic conditions.
  • Step 2 : Functionalization of the phenyl group at the 3-position using Ullmann coupling or nucleophilic aromatic substitution.
  • Step 3 : Introduction of the ethoxyacetamide moiety via condensation with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) .
  • Critical Conditions : Reaction temperature (60–80°C for condensation), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields .

Q. How is structural characterization of this compound validated, and what spectroscopic techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the quinazolinone carbonyl (~168–170 ppm), ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ and fragmentation patterns (e.g., loss of ethoxy group at m/z ~45).
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., 4-oxo vs. 4-hydroxyquinazolinone) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity data for quinazolinone derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines to rule out cell-type-specific effects.
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
  • Structural Analog Comparison : Compare IC50 values of derivatives with/without the ethoxy group to isolate the moiety’s contribution .

Q. How can researchers elucidate the compound’s mechanism of action when initial molecular docking contradicts experimental binding data?

  • Methodological Answer :

  • Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) to targets like EGFR or PARP.
  • Mutagenesis Studies : Introduce point mutations in predicted binding pockets (e.g., ATP-binding sites) to assess activity loss.
  • Metabolite Tracking : Radiolabel the ethoxy group (14C) to confirm stability in vivo and rule off-target effects from decomposition .

Q. What methodologies reconcile conflicting pharmacokinetic data (e.g., oral bioavailability vs. metabolic stability)?

  • Methodological Answer :

  • In Vitro Assays : Hepatic microsomal stability tests (human/rat) identify cytochrome P450-mediated degradation.
  • LogP Optimization : Adjust the ethoxy chain length to balance hydrophobicity (logP ~2.5–3.5) and solubility.
  • Prodrug Design : Mask the 4-oxo group with a phosphate ester to enhance absorption, followed by enzymatic cleavage in plasma .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra for the quinazolinone core under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Tautomerism : The 4-oxo group may tautomerize to 4-hydroxy under acidic conditions, shifting NMR peaks (e.g., carbonyl at δ 168 ppm → hydroxyl at δ 10–12 ppm).
  • Control Experiments : Acquire spectra in deuterated DMSO (neutral) vs. DCl/D2O (acidic) to confirm tautomeric states .

Q. What steps resolve inconsistencies in synthetic yields during scale-up from milligram to gram quantities?

  • Methodological Answer :

  • Heat/Mass Transfer Optimization : Use flow chemistry for exothermic steps (e.g., acylation) to maintain temperature control.
  • Purification Refinement : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher recovery .

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